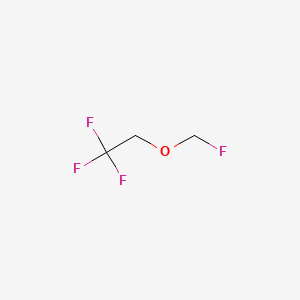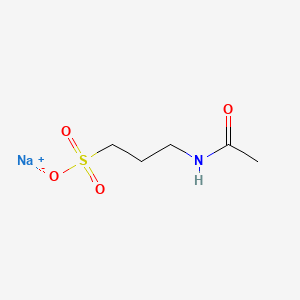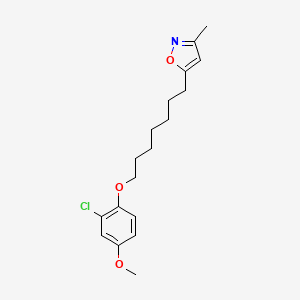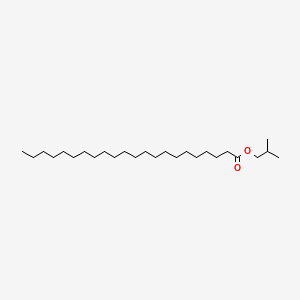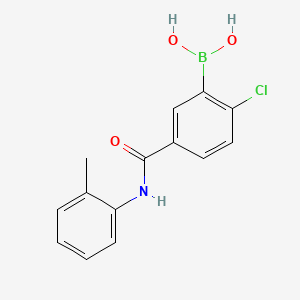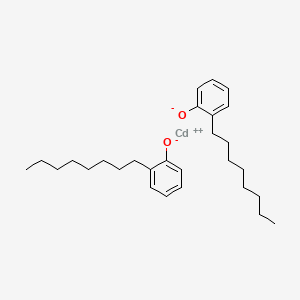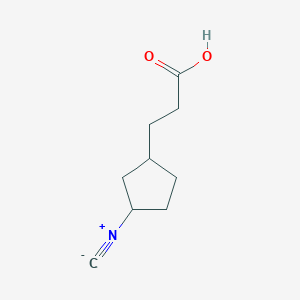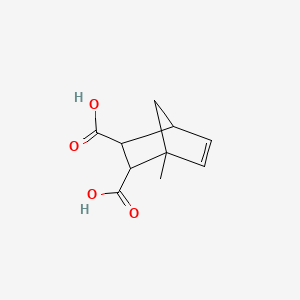
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate is an organic compound with the molecular formula C10H18N2O. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring and an isocyanate functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the Intermediate: 2,2,6,6-Tetramethylpiperidine is reacted with phosgene to form the corresponding chloroformate intermediate.
Isocyanate Formation: The chloroformate intermediate is then treated with a base, such as triethylamine, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: Can be used in the synthesis of polyurethanes by reacting with polyols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, toluene.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical processes, including the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate, used as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.
N,N-Diisopropylethylamine (DIPEA): Another hindered base used in organic synthesis.
Uniqueness
This compound is unique due to its combination of steric hindrance from the tetramethylpiperidine moiety and the high reactivity of the isocyanate group. This makes it a valuable reagent in the synthesis of complex molecules and polymers, offering advantages in terms of selectivity and efficiency.
Propriétés
Numéro CAS |
84712-82-3 |
|---|---|
Formule moléculaire |
C10H18N2O |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
4-isocyanato-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H18N2O/c1-9(2)5-8(11-7-13)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 |
Clé InChI |
DURXSPOWVBWKMA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


